4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile)
Overview
Description
4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile), also known as 4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile), is a useful research compound. Its molecular formula is C52H60N6S4 and its molecular weight is 897.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile) is 896.37623063 g/mol and the complexity rating of the compound is 1350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- TU-3 exhibits excellent charge transport properties due to its extended π-conjugated system. Researchers are exploring its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its unique structure allows for efficient electron and hole transport, making it promising for next-generation electronic devices .
- The π-conjugated backbone of TU-3 can be functionalized to detect specific analytes. Researchers are investigating its application as a fluorescent sensor for detecting metal ions, small molecules, and biomolecules. Its sensitivity and selectivity make it valuable in environmental monitoring and medical diagnostics .
- TU-3’s amphiphilic nature allows it to self-assemble into micelles or nanoparticles. These structures can encapsulate hydrophobic drugs, enabling targeted drug delivery. By modifying the surface properties, researchers aim to enhance drug solubility and improve therapeutic efficacy .
- TU-3’s cage-like structure provides a cavity that can host guest molecules. Researchers are exploring its use as a supramolecular host for encapsulating small molecules, gases, or metal ions. Understanding its binding affinity and selectivity is crucial for designing functional materials .
- TU-3’s extended π-system makes it a potential photocatalyst. Researchers investigate its ability to harvest solar energy and drive chemical reactions, such as water splitting or CO₂ reduction. Its stability and efficiency are critical factors in sustainable energy applications .
- Incorporating TU-3 into polymer matrices can enhance mechanical, thermal, and electrical properties. Researchers are developing TU-3-based nanocomposites for flexible electronics, coatings, and membranes. Its compatibility with various polymers opens up exciting possibilities for advanced materials .
Organic Electronics and Optoelectronics
Chemical Sensors and Biosensors
Drug Delivery Systems
Supramolecular Chemistry and Host-Guest Interactions
Photocatalysis and Energy Conversion
Polymer Nanocomposites and Materials Science
properties
IUPAC Name |
4-[5-[8-[5-(4-cyano-3-dodecylphenyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]thiophen-2-yl]-2-dodecylbenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N6S4/c1-3-5-7-9-11-13-15-17-19-21-23-37-33-39(25-27-41(37)35-53)43-29-31-45(59-43)47-49-51(57-61-55-49)48(52-50(47)56-62-58-52)46-32-30-44(60-46)40-26-28-42(36-54)38(34-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-34H,3-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTAHXKMXPGCMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)C2=CC=C(S2)C3=C4C(=C(C5=NSN=C35)C6=CC=C(S6)C7=CC(=C(C=C7)C#N)CCCCCCCCCCCC)N=S=N4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N6S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TU-3 [for organic electronics] | |
CAS RN |
1681007-44-2 | |
Record name | TU-3 [for organic electronics] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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